2-Heneicosanone

Description

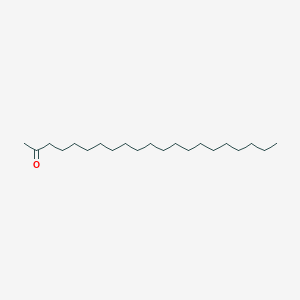

2-Heneicosanone (CAS 22589-04-4), also known as henicosan-2-one, is a long-chain aliphatic ketone with the molecular formula C21H42O and a molecular weight of 310.56 g/mol . It is synthesized via a two-step process:

Synthesis of this compound: Reaction of 2,4-alkaneanedione (e.g., 2,4-propanedione) with 1-bromooctadecane in absolute ethanol using 18-crown-6 as a catalyst .

Reduction to n-Heneicosane: The ketone is reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol, yielding n-heneicosane (>95% purity) .

Key physical properties include:

Properties

IUPAC Name |

henicosan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)22/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUIDMZOWHIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336189 | |

| Record name | 2-Heneicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22589-04-4 | |

| Record name | 2-Heneicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method for synthesizing 2-heneicosanone involves the alkylation of 2,4-pentanedione (acetylacetone) with 1-bromooctadecane (C₁₈H₃₇Br) in the presence of a phase-transfer catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the enolate ion of 2,4-pentanedione attacks the electrophilic carbon of 1-bromooctadecane.

Key reagents and conditions :

- Catalyst : 18-Crown-6 (0.006–0.008 wt%) facilitates potassium ion coordination, enhancing the base’s reactivity.

- Base : Anhydrous potassium carbonate (11–12 wt%) generates the enolate ion.

- Solvent : Absolute ethanol (28–32 wt%) ensures solubility and reflux conditions.

- Temperature : 85–95°C for 24 hours.

The reaction is summarized as:

$$

\text{2,4-Pentanedione} + \text{1-Bromooctadecane} \xrightarrow{\text{18-Crown-6, K₂CO₃}} \text{this compound} + \text{HBr}

$$

Optimization and Scalability

Patent data reveal that scaling this reaction to a 2 L flask with the following stoichiometry achieves >95% yield:

| Component | Amount (g or mL) | Role |

|---|---|---|

| 2,4-Pentanedione | 100 g | Substrate |

| 1-Bromooctadecane | 600 g | Alkylating agent |

| 18-Crown-6 | 10 g | Phase-transfer catalyst |

| K₂CO₃ | 125 g | Base |

| Absolute ethanol | 550 mL | Solvent |

Post-reaction workup involves extraction with dichloromethane and distillation to isolate this compound. Recrystallization from acetone yields a purity >99%.

Alternative Methodologies and Comparative Analysis

Challenges in Alternative Routes

Alternative pathways such as Friedel-Crafts acylation or oxidation of secondary alcohols are theoretically plausible but lack experimental validation in the literature. The absence of documented procedures suggests limitations in scalability or selectivity for long-chain ketones.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Gas chromatography (GC) analysis confirms >99% purity for both this compound and n-heneicosane, with no detectable side products such as dialkylated species.

Industrial and Environmental Considerations

Scalability and Cost Efficiency

The alkylation method is industrially viable due to:

Environmental Impact

The process is labeled eco-friendly due to:

- Minimal waste generation (HBr is neutralized as KBr).

- Non-toxic byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-Heneicosanone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2-Heneicosanone is a long-chain ketone with a variety of applications in scientific research, industry, and possibly medicine. It is found to be associated with some insects and may have a function as a pheromone .

Scientific Research Applications

- Chemistry this compound serves as a precursor in synthesizing other organic compounds. It can be produced through a multi-step process involving the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst.

- Biology Studies explore the potential role of this compound in biological systems and interactions. Research has revealed its presence, along with 2-tricosanone, in ambrosia beetles, specifically Euwallacea fornicatus . These ketones were only found in the presence of the beetles and not in samples containing just diet and fungus. They were isolated from both the headspace and extracts of beetles alone, including mature adult females, virgin teneral females, and, in smaller amounts, males .

- Pheromones this compound, in conjunction with 2-tricosanone, functions as a pheromone for several ambrosia beetle species .

- Mosquito Control N-heneicosane has been identified as an oviposition attractant pheromone for the dengue-transmitting mosquito, Aedes aegypti . It attracts Aedes aegypti mosquitoes at concentrations less than 100 ppm and is used in attracticide formulations for new mosquito control strategies .

Industrial Applications

- Production of Specialty Chemicals and Materials this compound is utilized in the production of specialty chemicals and materials.

- Synthesis of n-Heneicosane this compound is used in the preparation of n-heneicosane, a straight-chain hydrocarbon with applications in analytical chemistry, lubricant formulations, and mosquito control . A process for producing n-heneicosane involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol . The this compound is then reduced using hydrazine hydrate and potassium hydroxide in diethylene glycol to obtain n-heneicosane .

Potential Therapeutic Properties

While this compound is investigated for potential therapeutic properties, the search results do not specify what these might be.

Other Applications

Mechanism of Action

The mechanism of action of 2-heneicosanone involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research and Industrial Significance

- Synthetic Utility: this compound is critical for producing n-heneicosane, a high-purity hydrocarbon used in lubricants and specialty materials .

- Isomer-Specific Applications: Positional isomers like 11-Heneicosanone may serve as standards in lipidomics or surfactant research .

Biological Activity

2-Heneicosanone, a long-chain aliphatic ketone, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, particularly focusing on its antimicrobial, anti-inflammatory, and analgesic effects.

This compound is classified as a higher alkane and is part of the long-chain fatty acid family. Its structure contributes to its hydrophobic nature, influencing its interactions with biological membranes and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it has effective antibacterial activity against bacteria such as Streptococcus pneumoniae, Escherichia coli, and Salmonella typhi. The following table summarizes the antimicrobial efficacy of this compound against different microorganisms:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/ml) |

|---|---|---|

| Streptococcus pneumoniae | 31 ± 0.64 | 10 |

| Aspergillus fumigatus | 29 ± 0.86 | 10 |

| E. coli | Varies | Various |

| Salmonella typhi | Varies | Various |

The compound demonstrated an inhibition zone of 31 mm against Streptococcus pneumoniae, indicating strong antibacterial activity at a concentration of 10 μg/ml . Additionally, studies have shown that heneicosane can inhibit the growth of multidrug-resistant strains of bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-Inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory and analgesic effects. A study on the analgesic properties of various long-chain alkanes, including heneicosane, revealed that these compounds significantly reduced pain responses in animal models.

Key Findings:

- Analgesic Activity : Heneicosane exhibited a dose-dependent inhibition of acetic acid-induced writhing in rats, comparable to established analgesics like indomethacin .

- Anti-Inflammatory Effects : The compound also demonstrated significant anti-inflammatory effects by reducing carrageenan-induced paw edema in experimental models .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Study on Inflammation : In a controlled study involving rats, heneicosane was administered to assess its impact on inflammation markers. Results showed a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory conditions .

- Antimicrobial Efficacy Against Resistant Strains : A case study focused on heneicosane's effectiveness against multidrug-resistant Staphylococcus aureus. The compound showed promising results, inhibiting growth and suggesting mechanisms that could be explored for antibiotic development .

Q & A

Q. What are the established methods for synthesizing 2-Heneicosanone in laboratory settings?

The synthesis of this compound commonly involves ketonization of fatty acid derivatives or oxidation of secondary alcohols. Methodological rigor includes optimizing reaction conditions (e.g., temperature, catalyst loading) via factorial experimental designs to maximize yield and purity . Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization using GC-MS and H/C NMR spectroscopy ensures structural confirmation, with purity assessed via HPLC (UV detection at 210–240 nm) . Anhydrous conditions are recommended to minimize hydrolysis byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

A multi-technique approach is essential:

- NMR Spectroscopy : C NMR identifies the carbonyl group (δ ~207–215 ppm), while H NMR confirms methylene protons adjacent to the ketone (δ 2.1–2.4 ppm) .

- FT-IR : Strong absorption at ~1715 cm confirms the C=O stretch.

- Mass Spectrometry : GC-MS should show a molecular ion peak at m/z 310 (CHO) with fragmentation patterns consistent with aliphatic ketones.

Purity is validated via HPLC retention time alignment with reference standards and absence of extraneous peaks .

Q. What experimental models are commonly used to assess the acute toxicity of this compound in biological systems?

Acute toxicity studies often employ rodent models (e.g., OECD Guideline 423) to determine LD values. In vitro assays (e.g., MTT or LDH leakage in hepatocytes) assess cellular viability post-exposure. Dose-response curves are analyzed using probit or logit models, with statistical significance determined via ANOVA (p < 0.05) . Researchers must standardize administration routes (oral, dermal) and control for metabolic variability using isogenic animal strains .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive sites. Molecular dynamics simulations (e.g., GROMACS) predict lipid bilayer interactions, given this compound’s amphiphilic nature. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity, enabling prioritization of experimental validation targets . Validation requires cross-referencing computational results with empirical data (e.g., binding affinity assays) .

Q. What strategies reconcile conflicting data on the environmental persistence of this compound across studies?

Systematic reviews (PRISMA guidelines) should evaluate methodological variances (e.g., extraction protocols, detection limits) . Meta-analyses quantify heterogeneity using I statistics, identifying confounding variables (e.g., soil organic matter content). Controlled comparative studies under standardized conditions (pH 7, 25°C) isolate matrix-specific degradation rates. Data normalization (e.g., half-life adjusted for temperature) enhances cross-study comparability .

Q. What advanced statistical methods analyze dose-response relationships in this compound toxicity studies?

Non-linear regression (e.g., Hill equation) models sigmoidal dose-response curves. Bayesian hierarchical models account for inter-study variability, while machine learning (e.g., random forests) identifies non-linear interactions between exposure variables. Bootstrap resampling validates robustness, and Akaike Information Criterion (AIC) selects optimal models . Data visualization tools (e.g., heatmaps of EC values across cell lines) highlight mechanistic patterns .

Methodological Guidance

- Experimental Design : Use factorial designs to isolate variable interactions and power analysis to determine sample sizes .

- Data Contradiction Analysis : Apply triangulation (multiple methods/studies) and sensitivity analysis to assess result robustness .

- Reporting Standards : Follow STREGA guidelines for genetic toxicology or ARRIVE for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.